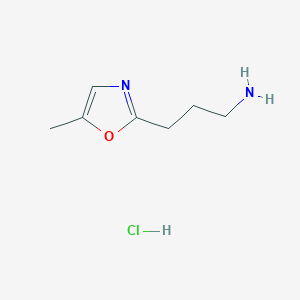
3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride” is a derivative of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The presence of the oxazole ring, a methyl group, and an amine group could potentially give this compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered oxazole ring with a methyl group at the 5-position. Attached to the 2-position of the oxazole ring would be a three-carbon chain ending in an amine group . The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amine group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxazole ring, the methyl group, and the amine group. Oxazoles can participate in a variety of reactions, including nucleophilic substitutions and additions . The amine group could also be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and amine group could increase its solubility in polar solvents . The exact properties would need to be determined experimentally.Wirkmechanismus
3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride works by reducing oxidative stress and inflammation in the brain. It also increases blood flow to the brain, which helps to improve cognitive function and reduce the risk of ischemic brain damage. 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride also has a positive effect on the production of neurotransmitters such as dopamine and serotonin, which are important for mood regulation and cognitive function.
Biochemical and Physiological Effects:
3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects on the brain. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. It also reduces the production of reactive oxygen species, which can cause damage to cells and tissues. 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also easy to administer and has a low toxicity profile, which makes it safe for use in animal studies. However, 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride. One area of interest is the use of 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride in the treatment of depression and anxiety disorders, which are thought to be related to oxidative stress and inflammation in the brain. Finally, there is interest in exploring the use of 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride in combination with other neuroprotective agents to enhance its therapeutic effects.
Synthesemethoden
3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride is synthesized by the reaction of 2-amino-5-methyl-1,3-oxazole with 3-chloropropan-1-amine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by recrystallization to obtain the final product, 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-amine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Oxazol, das Teil der Verbindung ist, ist ein wichtiger heterocyclischer Kern, der ein breites Spektrum an biologischen Aktivitäten aufweist . Es hat in jüngster Zeit aufgrund seiner zunehmenden Bedeutung in der pharmazeutischen Chemie Aufmerksamkeit erlangt .
Antibakterielle Aktivität
Das Substitutionsschema in Oxazolderivaten spielt eine entscheidende Rolle bei der Abgrenzung der biologischen Aktivitäten wie antimikrobiell . So wurde beispielsweise eine Reihe von 2-[2-(2,6-Dichlor-phenylamino)-phenylmethyl]-3-{4-[(substituiertes Phenyl)amino]-1,3-oxazol-2-yl-}chinazolin-4(3H)onen synthetisiert und auf ihr antibakterielles Potenzial untersucht .
Antitumoraktivität
Oxazolderivate haben auch ein Potenzial in der Antitumoraktivität gezeigt .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass Oxazolderivate entzündungshemmende Eigenschaften besitzen .
Antidiabetische Aktivität
Es wurde festgestellt, dass Oxazolderivate antidiabetische Eigenschaften besitzen .
Anti-Adipositas-Aktivität
Es wurde festgestellt, dass Oxazolderivate Anti-Adipositas-Eigenschaften besitzen .
Antioxidative Aktivität
Es wurde festgestellt, dass Oxazolderivate antioxidative Eigenschaften besitzen .
Arzneimittelforschung
1,2,3-Triazole, die den Oxazolen ähnlich sind, haben breite Anwendungen in der Arzneimittelforschung, organischen Synthese, Polymerchemie, supramolekularen Chemie, Biokonjugation, chemischen Biologie, Fluoreszenzbildgebung und Materialwissenschaft gefunden .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(5-methyl-1,3-oxazol-2-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6-5-9-7(10-6)3-2-4-8;/h5H,2-4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQLXTUQLKJDEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N,6-dimethylbenzamide](/img/structure/B2389883.png)


![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2389890.png)
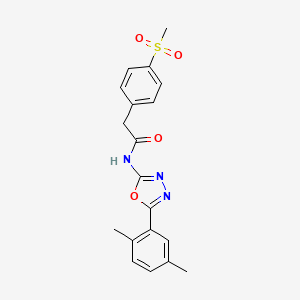
![Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2389895.png)
![ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389897.png)
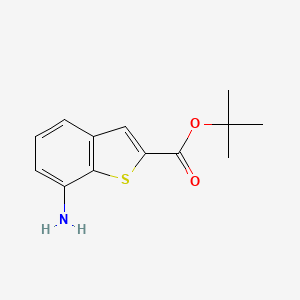
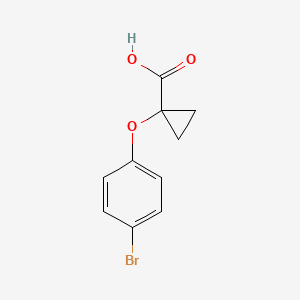
![N-cyclohexyl-2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2389901.png)
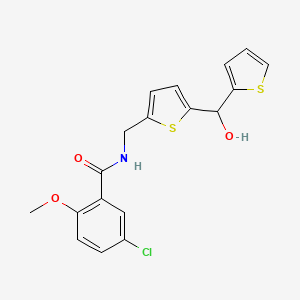
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2389903.png)

![8-(2-((5-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389906.png)